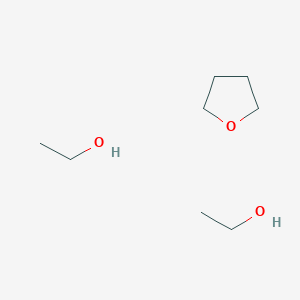

Ethanol;oxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethanol;oxolane: is a compound that consists of two distinct chemical entities: ethanol and oxolane It is a colorless, volatile liquid commonly used as a solvent, disinfectant, and in alcoholic beveragesIt is a colorless, water-miscible organic liquid with low viscosity, primarily used as a solvent and a precursor to polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Ethanol: Ethanol is typically produced through the fermentation of sugars by yeast. The reaction conditions involve maintaining a temperature of around 30°C and an anaerobic environment. Industrially, ethanol can also be synthesized via the hydration of ethylene in the presence of a phosphoric acid catalyst at high temperatures and pressures.

Oxolane: Oxolane is commonly produced by the acid-catalyzed dehydration of 1,4-butanediol. This process involves heating 1,4-butanediol with an acid catalyst such as sulfuric acid. .

Analyse Des Réactions Chimiques

Types of Reactions:

-

Ethanol:

Oxidation: Ethanol can be oxidized to acetaldehyde and further to acetic acid using oxidizing agents like potassium dichromate or chromic acid.

Esterification: Ethanol reacts with carboxylic acids in the presence of an acid catalyst to form esters and water.

Dehydration: Ethanol can be dehydrated to form ethylene in the presence of an acid catalyst at high temperatures.

-

Oxolane:

Ring-Opening Reactions: Oxolane undergoes ring-opening reactions with nucleophiles such as water, alcohols, and amines to form linear products.

Polymerization: Oxolane can undergo cationic polymerization to form poly(tetramethylene ether) glycol, a precursor to various polymers.

Oxidation: Oxolane can be oxidized to succinic acid or γ-butyrolactone using oxidizing agents

Applications De Recherche Scientifique

Ethanol:

Chemistry: Used as a solvent in various chemical reactions and extractions.

Biology: Utilized in DNA extraction and preservation of biological specimens.

Medicine: Employed as a disinfectant and in the formulation of pharmaceutical products.

Industry: Used as a fuel additive and in the production of alcoholic beverages

Oxolane:

Chemistry: Serves as a solvent for Grignard reactions and reductions using reagents like lithium aluminum hydride.

Biology: Used in the synthesis of various biologically active compounds.

Medicine: Acts as a solvent in the formulation of pharmaceuticals.

Industry: Used in the production of polymers and as a solvent in various industrial processes

Mécanisme D'action

Ethanol: Ethanol exerts its effects primarily on the central nervous system. It alters the function of various ion channels, enzymes, and receptors in the brain. Ethanol enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative and anxiolytic effects. It also inhibits the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission .

Oxolane: Oxolane acts as a solvent and a reactant in various chemical reactions. Its mechanism of action involves the stabilization of reactive intermediates and the facilitation of nucleophilic attacks in ring-opening reactions. Oxolane can also coordinate with metal ions in catalytic processes, enhancing the reactivity of the metal center .

Comparaison Avec Des Composés Similaires

-

Ethanol:

Methanol: A simpler alcohol with the chemical formula CH₃OH. It is more toxic than ethanol and is used as an industrial solvent and antifreeze.

Isopropanol: An isomer of propanol with the chemical formula C₃H₈O. It is used as a disinfectant and solvent.

-

Oxolane:

Uniqueness:

Ethanol: Ethanol is unique due to its widespread use in beverages, its relatively low toxicity compared to other alcohols, and its versatility as a solvent and fuel additive.

Oxolane: Oxolane is unique due to its ability to act as a versatile solvent, its role as a precursor to polymers, and its stability under various reaction conditions

Propriétés

Numéro CAS |

823235-53-6 |

|---|---|

Formule moléculaire |

C8H20O3 |

Poids moléculaire |

164.24 g/mol |

Nom IUPAC |

ethanol;oxolane |

InChI |

InChI=1S/C4H8O.2C2H6O/c1-2-4-5-3-1;2*1-2-3/h1-4H2;2*3H,2H2,1H3 |

Clé InChI |

BEKWCBGHRXBDCN-UHFFFAOYSA-N |

SMILES canonique |

CCO.CCO.C1CCOC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)

![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)

![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)

![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)